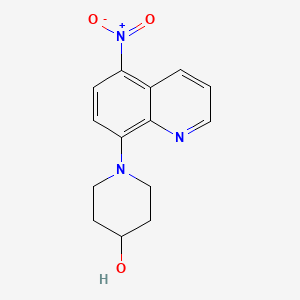

1-(5-Nitroquinolin-8-yl)piperidin-4-ol

Description

1-(5-Nitroquinolin-8-yl)piperidin-4-ol (CAS: 1133115-76-0) is a heterocyclic organic compound featuring a quinoline core substituted with a nitro group at the 5-position and a piperidin-4-ol moiety at the 8-position. Its molecular formula is C₁₄H₁₅N₃O₃, with a molecular weight of 273.29 g/mol and a purity of ≥95%–98% .

Properties

IUPAC Name |

1-(5-nitroquinolin-8-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-10-5-8-16(9-6-10)13-4-3-12(17(19)20)11-2-1-7-15-14(11)13/h1-4,7,10,18H,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLSKNAOHRRYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674884 | |

| Record name | 1-(5-Nitroquinolin-8-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-76-0 | |

| Record name | 1-(5-Nitro-8-quinolinyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Nitroquinolin-8-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Quinoline Core

a. Formation of the Quinoline Scaffold:

- The core quinoline structure is typically synthesized via a reaction between 4-fluoroacetophenone and 2-amino-5-nitrobenzoic acid in hot phosphorus oxychloride (POCl₃). This reaction yields 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline.

4-fluoroacetophenone + 2-amino-5-nitrobenzoic acid → (POCl₃, heat) → 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline

b. Halogenation and Functionalization:

- The quinoline derivative can undergo halogenation at specific positions (e.g., bromination) using bromine, leading to intermediates suitable for further modifications.

Nitro Group Introduction

- The nitro group at the 5-position of the quinoline ring is introduced either during the initial synthesis or via nitration of pre-formed quinoline intermediates, typically using nitric acid under controlled conditions to ensure regioselectivity.

Final Compound Assembly

- The final compound, 1-(5-Nitroquinolin-8-yl)piperidin-4-ol , is obtained after purification steps such as column chromatography or recrystallization, ensuring high purity (>98%) suitable for biological evaluation.

Summary of the General Synthetic Route

Research Findings and Data Tables

The synthetic pathways are supported by research data demonstrating high yields and purity, with the key intermediates characterized via NMR, MS, and IR spectroscopy. For example, the synthesis of quinoline derivatives via POCl₃-mediated cyclization has shown yields ranging from 20-50%, depending on substituents and reaction conditions.

| Intermediate | Yield (%) | Characterization Methods | References |

|---|---|---|---|

| Quinoline core | 30-45 | NMR, MS, IR | |

| Halogenated intermediates | 25-40 | NMR, MS | , |

| Final product | >98 | HPLC, NMR, MS |

Chemical Reactions Analysis

1-(5-Nitroquinolin-8-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group on the quinoline ring can be susceptible to nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted quinoline compounds.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions, including temperature and the use of strong acids or bases. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are critical for its reactivity in biological systems.

The mechanism of action is primarily attributed to the nitro group, which can be reduced to form reactive intermediates that interact with cellular components. This interaction may lead to antimicrobial or anticancer effects, depending on the target cells.

Scientific Research Applications

1-(5-Nitroquinolin-8-yl)piperidin-4-ol has several notable applications:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that it can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 |

| This compound | E. coli | 0.025 |

| Related Piperidine Derivative | Candida albicans | 3.125 |

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs). In vitro studies have shown that it can significantly reduce the proliferation of cancer cell lines such as HeLa and A375, with IC50 values indicating potent activity .

The compound is also studied for its role in modulating specific molecular targets involved in various signaling pathways. Its interactions may lead to apoptosis in cancer cells or enhanced antimicrobial activity against resistant strains .

Case Studies

Several case studies illustrate the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A peer-reviewed study evaluated the compound's effects on human cancer cells, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis. The results indicated promising potential for therapeutic applications in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against a panel of bacterial strains, confirming effective inhibition at low concentrations. This highlights the compound's utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(5-Nitroquinolin-8-yl)piperidin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-4-ol moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Structural Flexibility and Target Specificity: The position of the nitro group on the quinoline ring (e.g., 5-nitro vs. 6-nitro) and the substitution site of the piperidin-4-ol group significantly influence biological activity. For example, this compound lacks reported receptor binding data, whereas its positional isomer (6-nitro derivative) remains uncharacterized . Z3777013540 demonstrates the importance of heterocyclic nitrogen positioning (pyrimidine vs. quinoline) in CNS-targeted ligands, achieving superior brain penetrance predictions compared to CBD-2115 .

Receptor Binding vs. Anti-Microbial Activity: The naphthyloxypropyl-substituted analogue (1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol) shows high specificity for 5-HT1F, with negligible activity at 5-HT1A or Gs-coupled pathways . In contrast, P4MP4 lacks receptor-binding functionality but exhibits anti-adhesion activity against bacterial pathogens .

Commercial Availability and Research Utility: this compound is marketed by multiple suppliers (e.g., Biosynth, Combi-Blocks) but is listed as discontinued in larger quantities (25g) . Its structural analogues, such as the 5-HT1F antagonist, are more extensively studied in receptor pharmacology .

Notes

- Data Limitations: Direct comparative pharmacological studies between this compound and its analogues are scarce. Most inferences are drawn from structurally related compounds with characterized bioactivities.

- Synthetic Utility: The nitroquinoline-piperidin-4-ol scaffold is a versatile intermediate for further derivatization, particularly in medicinal chemistry for CNS or antimicrobial applications .

Biological Activity

1-(5-Nitroquinolin-8-yl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a quinoline ring substituted with a nitro group and a piperidin-4-ol moiety. Its chemical structure can be represented as follows:

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound is hypothesized to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling cascades associated with cell survival and apoptosis.

Biological Activities

This compound has been studied for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | |

| MCF7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 |

These findings suggest that the compound may interfere with critical pathways in cancer cell metabolism and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. For instance, studies have reported activity against:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial membrane integrity.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- Study on Lung Cancer : A study conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against both gram-positive and gram-negative bacteria, demonstrating a broad spectrum of activity, particularly against resistant strains.

Q & A

Q. What are the recommended synthetic pathways for 1-(5-Nitroquinolin-8-yl)piperidin-4-ol, and how can its purity be validated?

Methodological Answer:

- Synthesis : The compound can be synthesized via nucleophilic substitution, where the nitroquinoline moiety is introduced to the piperidin-4-ol backbone. A modified approach from piperidin-4-ol derivatives (e.g., 4-oxopiperidine) involves coupling with 5-nitroquinoline-8-ol under basic conditions, followed by reduction and purification .

- Characterization :

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Protocols :

Advanced Research Questions

Q. How can conflicting data on receptor binding affinities be resolved for this compound derivatives?

Methodological Answer:

- Competitive Binding Assays : Use radioligand displacement (e.g., H-LSD for 5-HT1F receptors) to calculate Ki values. For example, piperidin-4-ol derivatives showed a Ki of 11 nM for 5-HT1F but >300 nM for off-target receptors like 5-HT2B .

- Functional Assays : Validate antagonism via cAMP inhibition (e.g., GloSensor assays in HEK293T cells transfected with 5-HT1F). EC values <100 nM confirm potency, while nonspecific effects (e.g., luminescence interference at ≥3 μM) must be excluded .

Q. What experimental designs are optimal for evaluating the compound’s impact on beta-cell survival in translational studies?

Methodological Answer:

- In Vivo Models : Use diabetic NSG mice with STZ-induced hyperglycemia. Transplant human islets pre-treated with 200 nM compound, followed by twice-daily IP injections (20 mg/kg). Monitor glucose tolerance (AUC analysis) and plasma insulin via ELISA .

- Controls : Include vehicle-treated cohorts and validate specificity using 5-HT1A/1F knockout models to exclude off-target effects .

Q. How can structural insights guide the optimization of this compound for target selectivity?

Methodological Answer:

- Crystallography : Resolve ligand-receptor complexes (e.g., human CRBP1 at 1.3 Å resolution) to identify critical interactions, such as hydrogen bonding between the nitro group and His123 .

- SAR Studies : Modify the piperidine hydroxyl group to esters or ethers and test binding affinity shifts. For example, 4-carbethoxy-piperidine derivatives showed reduced off-target binding in dopamine D2 receptor assays .

Methodological Framework Integration

Q. How should researchers align studies of this compound with theoretical frameworks in receptor pharmacology?

Methodological Answer:

- Conceptual Basis : Link experiments to serotonin receptor theory, such as Gi/o-coupled 5-HT1F signaling. Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide functional assays .

- Statistical Validation : Apply factorial design to isolate variables (e.g., dose, time, receptor subtype). For example, a 2x2 design testing 5-HT1F vs. 5-HT1A antagonism can clarify selectivity .

Data Contradiction Analysis

Q. How to address discrepancies in compound efficacy between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS/MS post-IP administration. For instance, 20 mg/kg doses maintained >100 nM levels for 8 hours in mice, ensuring target engagement .

- Tissue Penetration Studies : Use autoradiography with C-labeled compound to quantify islet vs. brain distribution, ruling out peripheral effects .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.